molecular formula C36H62O16 B15182183 Bis(2-(2-(2-hydroxypropoxy)-3-(2-((1-oxoallyl)oxy)propoxy)propoxy)isopropyl) adipate CAS No. 94160-30-2

Bis(2-(2-(2-hydroxypropoxy)-3-(2-((1-oxoallyl)oxy)propoxy)propoxy)isopropyl) adipate

Cat. No.: B15182183
CAS No.: 94160-30-2
M. Wt: 750.9 g/mol
InChI Key: RGMLHWJRULZURJ-UHFFFAOYSA-N
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Description

Bis(2-(2-(2-hydroxypropoxy)-3-(2-((1-oxoallyl)oxy)propoxy)propoxy)isopropyl) adipate is a complex organic compound that belongs to the class of adipate esters. This compound is characterized by its multiple ether and ester linkages, which contribute to its unique chemical properties. It is primarily used in various industrial applications due to its flexibility, stability, and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(2-(2-hydroxypropoxy)-3-(2-((1-oxoallyl)oxy)propoxy)propoxy)isopropyl) adipate typically involves a multi-step process:

    Preparation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 2-hydroxypropyl ether and 2-((1-oxoallyl)oxy)propyl ether through etherification and esterification reactions.

    Formation of the Adipate Ester: The intermediate compounds are then reacted with adipic acid under controlled conditions to form the final product. This step often requires the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques such as distillation and crystallization ensures that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Bis(2-(2-(2-hydroxypropoxy)-3-(2-((1-oxoallyl)oxy)propoxy)propoxy)isopropyl) adipate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ether and ester linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions and amines are common reagents.

Major Products

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted ethers and esters.

Scientific Research Applications

Bis(2-(2-(2-hydroxypropoxy)-3-(2-((1-oxoallyl)oxy)propoxy)propoxy)isopropyl) adipate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a plasticizer in pharmaceutical formulations.

    Industry: Utilized in the production of flexible plastics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Bis(2-(2-(2-hydroxypropoxy)-3-(2-((1-oxoallyl)oxy)propoxy)propoxy)isopropyl) adipate involves its interaction with various molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways.

    Pathways Involved: It can modulate pathways related to lipid metabolism and polymerization processes.

Comparison with Similar Compounds

Similar Compounds

    Di(2-ethylhexyl) adipate: Another adipate ester used as a plasticizer.

    Bis(2-ethylhexyl) phthalate: A phthalate ester with similar applications but different chemical structure.

Uniqueness

Bis(2-(2-(2-hydroxypropoxy)-3-(2-((1-oxoallyl)oxy)propoxy)propoxy)isopropyl) adipate is unique due to its multiple ether and ester linkages, which provide enhanced flexibility and reactivity compared to other adipate esters. This makes it particularly valuable in applications requiring high-performance materials.

Properties

CAS No.

94160-30-2

Molecular Formula

C36H62O16

Molecular Weight

750.9 g/mol

IUPAC Name

bis[1-[2-(2-hydroxypropoxy)-3-(2-prop-2-enoyloxypropoxy)propoxy]propan-2-yl] hexanedioate

InChI

InChI=1S/C36H62O16/c1-9-33(39)49-27(5)17-43-21-31(47-15-25(3)37)23-45-19-29(7)51-35(41)13-11-12-14-36(42)52-30(8)20-46-24-32(48-16-26(4)38)22-44-18-28(6)50-34(40)10-2/h9-10,25-32,37-38H,1-2,11-24H2,3-8H3

InChI Key

RGMLHWJRULZURJ-UHFFFAOYSA-N

Canonical SMILES

CC(COC(COCC(C)OC(=O)CCCCC(=O)OC(C)COCC(COCC(C)OC(=O)C=C)OCC(C)O)COCC(C)OC(=O)C=C)O

Origin of Product

United States

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